![molecular formula C8H12O2 B13491509 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase, which results in both cis and trans isomeric structural units .
Industrial Production Methods: Industrial production of this compound typically involves controlled ring-opening polymerization under specific conditions to ensure high yield and purity. The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .
化学反応の分析
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyesters with superior mechanical and thermal properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique properties. The stereochemistry of the alicyclic structures plays a significant role in determining the polymer’s properties, which can be regulated by varying the polymerization conditions .
類似化合物との比較
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used in drug discovery projects.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in various chemical reactions and industrial applications.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with unique properties and applications.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one stands out due to its specific structure and reactivity, which allows for the synthesis of polyesters with superior mechanical and thermal properties. Its ability to undergo ring-opening polymerization under various conditions makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1-methyl-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3 |
InChIキー |
LXTUZAQFOHSOAI-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


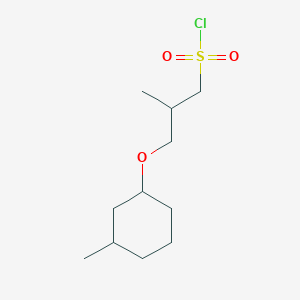
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
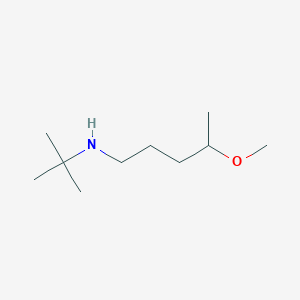
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
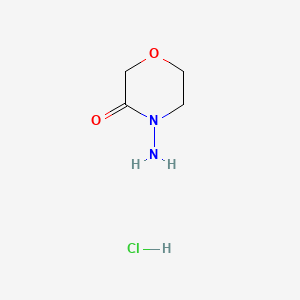
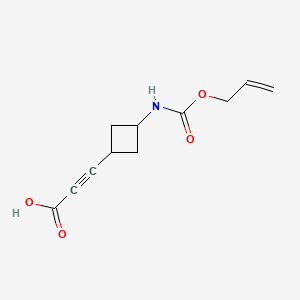
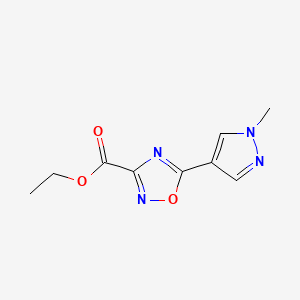
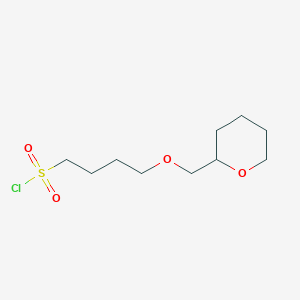
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
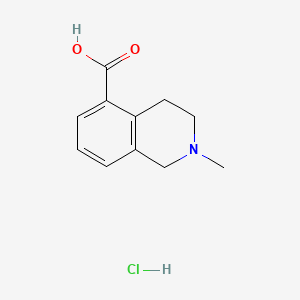
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
